Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 167484-91-5
VCID: VC0185851
InChI: InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)F
Molecular Formula: C17H23FN2O2
Molecular Weight: 306.381

Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS No.: 167484-91-5

Cat. No.: VC0185851

Molecular Formula: C17H23FN2O2

Molecular Weight: 306.381

* For research use only. Not for human or veterinary use.

Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate - 167484-91-5

Specification

CAS No. 167484-91-5
Molecular Formula C17H23FN2O2
Molecular Weight 306.381
IUPAC Name tert-butyl 5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3
Standard InChI Key MPZQIQHRSUIGMT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)F

Introduction

Chemical Identity and Properties

Structural Features

Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate possesses a distinct three-dimensional structure characterized by its spirocyclic core. The spiro connection between the indoline and piperidine rings creates a rigid framework that constrains molecular flexibility, a feature often associated with enhanced receptor binding specificity in pharmaceutical applications. The compound's structure incorporates a fluorine atom at the 5-position of the indoline ring, which can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

The tert-butyloxycarbonyl (Boc) group attached to the piperidine nitrogen serves as a protecting group that enhances the compound's stability during chemical synthesis and processing. This protection is particularly valuable in multi-step synthetic pathways where selective transformations are required. The Boc group can be selectively cleaved under acidic conditions, making this compound a versatile intermediate in the synthesis of more complex molecules .

Identification Data

There are two reported CAS numbers for this compound in the literature, indicating possible variations in registration or slight structural differences. The primary identifiers include:

ParameterValueSource
CAS No.167484-91-5 or 858351-47-0
Molecular FormulaC17H23FN2O2
Molecular Weight306.381 g/mol
IUPAC Nametert-butyl 5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Standard InChIInChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3
InChIKeyMPZQIQHRSUIGMT-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)F
PubChem Compound ID49760961

The discrepancy in CAS numbers (167484-91-5 vs. 858351-47-0) across different sources suggests that there might be variations in how this compound is registered or slight differences in structural representation. This highlights the importance of using multiple identifiers when sourcing or referencing this compound in research settings .

Related Compounds

While focusing specifically on tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate, it is worth noting that related compounds with structural similarities exist. These include variants with different substituents on the indoline ring, such as tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate (where the fluorine is replaced by chlorine).

Another closely related compound is tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate, which differs from the title compound by having an indole core (with a C=C double bond) rather than an indoline (with a C-C single bond). This results in a molecular formula of C17H21FN2O2 (two fewer hydrogen atoms) and a molecular weight of 304.36 g/mol. The structural difference affects the compound's conformational flexibility and potentially its reactivity patterns.

These related compounds expand the chemical space around the spirocyclic scaffold, offering researchers additional options for structure-activity relationship studies and diverse application possibilities.

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